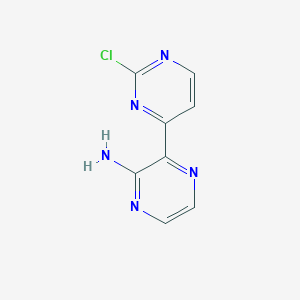

3-(2-Chloropyrimidin-4-yl)pyrazin-2-amine

Beschreibung

3-(2-Chloropyrimidin-4-yl)pyrazin-2-amine is a heterocyclic compound featuring a pyrazine ring linked to a 2-chloropyrimidine moiety. This dual-ring system confers unique electronic and steric properties, making it a candidate for diverse applications in medicinal chemistry and materials science. The chlorine atom at the 2-position of the pyrimidine ring enhances electrophilicity, facilitating nucleophilic substitution reactions, while the pyrazin-2-amine group offers hydrogen-bonding capabilities critical for molecular interactions .

Eigenschaften

Molekularformel |

C8H6ClN5 |

|---|---|

Molekulargewicht |

207.62 g/mol |

IUPAC-Name |

3-(2-chloropyrimidin-4-yl)pyrazin-2-amine |

InChI |

InChI=1S/C8H6ClN5/c9-8-13-2-1-5(14-8)6-7(10)12-4-3-11-6/h1-4H,(H2,10,12) |

InChI-Schlüssel |

HHAGWRZIAITYAH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN=C(N=C1C2=NC=CN=C2N)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloropyrimidin-4-yl)pyrazin-2-amine typically involves the reaction of 2,4-dichloropyrimidine with a suitable amine under basic conditions. For example, N,2,3-trimethyl-2H-indazol-6-amine can be reacted with 2,4-dichloropyrimidine in the presence of sodium bicarbonate and N,N-dimethylformamide at elevated temperatures (85°C) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Chloropyrimidin-4-yl)pyrazin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with different nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions often involve the use of bases like sodium bicarbonate or potassium carbonate.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that 3-(2-Chloropyrimidin-4-yl)pyrazin-2-amine exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as:

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, which is crucial for limiting tumor growth.

- Cell Cycle Arrest : It can cause disruption in the cell cycle, preventing cancer cells from dividing effectively.

A study demonstrated that this compound could inhibit key enzymes involved in metabolic pathways, thereby affecting cellular processes critical for cancer progression.

Antimicrobial Properties

The compound has also been investigated for its potential as an antimicrobial agent. Its structural features allow it to interact with bacterial enzymes, inhibiting their function and thereby preventing bacterial growth. This application is particularly relevant given the rising concern over antibiotic resistance.

Biological Studies

Enzyme Inhibition and Receptor Modulation

3-(2-Chloropyrimidin-4-yl)pyrazin-2-amine acts on specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. This property makes it valuable in drug development, particularly for diseases where enzyme inhibition is a therapeutic strategy .

Materials Science

The compound is utilized in the development of novel materials with specific electronic or optical properties. Its unique chemical structure allows for the synthesis of polymers and other materials that can be tailored for applications in electronics and photonics. Research has shown that derivatives of this compound can enhance the performance of organic light-emitting diodes (OLEDs) and photovoltaic cells.

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized a series of derivatives based on 3-(2-Chloropyrimidin-4-yl)pyrazin-2-amine to evaluate their anticancer efficacy. The derivatives were tested against various cancer cell lines, demonstrating a significant reduction in cell viability compared to controls. The most potent derivative induced apoptosis through the activation of caspase pathways, highlighting the compound's potential as a lead structure for new anticancer drugs .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of 3-(2-Chloropyrimidin-4-yl)pyrazin-2-amine against resistant strains of bacteria. The compound was found to exhibit activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting it could serve as a template for developing new antibiotics .

Wirkmechanismus

The mechanism of action of 3-(2-Chloropyrimidin-4-yl)pyrazin-2-amine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways, leading to effects such as the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Patterns

The table below highlights key structural analogues and their distinguishing features:

Key Observations :

- Chlorine Positioning : Chlorine at pyrimidine C2 (target compound) vs. C4 () alters reactivity; C2 substitution enhances electrophilicity for cross-coupling reactions .

- Substituent Effects : Bulky groups like pyridin-4-ylmethyl () reduce metabolic clearance but may hinder target binding, whereas smaller groups (e.g., pyrazol-4-yl-oxy in ) improve solubility and kinase affinity.

Unique Properties of 3-(2-Chloropyrimidin-4-yl)pyrazin-2-amine

- Synergistic Electronic Effects : The 2-chloropyrimidine moiety increases electrophilicity, while the pyrazin-2-amine group stabilizes charge transfer, enhancing interactions with hydrophobic enzyme pockets .

- Synthetic Versatility: The chlorine atom allows facile functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings, a feature absent in non-halogenated analogues (e.g., ) .

Biologische Aktivität

3-(2-Chloropyrimidin-4-yl)pyrazin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapeutics. This article provides a detailed overview of the biological activity of this compound, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a chloropyrimidine moiety and a pyrazinamine structure. Its molecular formula is CHClN, and it features a unique arrangement that contributes to its biological activity.

Research indicates that 3-(2-Chloropyrimidin-4-yl)pyrazin-2-amine exhibits its biological effects primarily through the inhibition of specific kinases involved in cell proliferation and survival pathways. Kinases are crucial in signaling pathways that regulate various cellular functions, including growth, metabolism, and apoptosis.

Inhibition of CHK1 Kinase

One notable study investigated the compound's role as a CHK1 inhibitor. CHK1 (Checkpoint Kinase 1) is essential for DNA damage response and cell cycle regulation. The compound demonstrated significant inhibitory activity against CHK1 with an IC value indicating potency comparable to established inhibitors. Structure-guided modifications enhanced its selectivity over related kinases, such as CHK2, suggesting potential for targeted cancer therapies .

Structure-Activity Relationships (SAR)

The biological activity of 3-(2-Chloropyrimidin-4-yl)pyrazin-2-amine can be influenced by various substituents on its core structure. SAR studies have shown that:

- Chloro Substitution : The presence of the chlorine atom at the 2-position of the pyrimidine ring enhances lipophilicity and may improve binding affinity to target proteins.

- Pyrazinamine Core : The pyrazine ring contributes to the overall stability and interaction with ATP-binding sites in kinases .

Table 1 summarizes key findings from SAR studies related to this compound:

| Substituent | Effect on Activity | Reference |

|---|---|---|

| Chlorine at C2 | Increases potency against CHK1 | |

| Nitrile addition | Enhances binding interactions | |

| Variations in amine | Alters selectivity towards CHK1 vs CHK2 |

Case Studies and Experimental Findings

Several studies have reported on the efficacy of 3-(2-Chloropyrimidin-4-yl)pyrazin-2-amine in preclinical models:

- Anticancer Activity : In vitro assays demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines, including those resistant to conventional therapies. The mechanism was attributed to induced apoptosis and cell cycle arrest at the G2/M phase.

- In Vivo Efficacy : Animal models treated with this compound showed reduced tumor growth rates compared to control groups. This suggests potential for therapeutic application in oncology .

- Toxicity Profile : Preliminary toxicity assessments indicated a favorable safety profile, with minimal adverse effects observed at therapeutic doses.

Q & A

Q. What are the established synthetic routes for 3-(2-chloropyrimidin-4-yl)pyrazin-2-amine?

The compound is typically synthesized via Suzuki coupling and sequential functionalization. For example, 2,4-dichloropyrimidine can undergo Suzuki coupling with a boronic acid derivative to introduce aryl groups, followed by reduction of nitro intermediates and amination (e.g., reacting with pyrazin-2-amine derivatives). Key intermediates like 3-(2-chloropyrimidin-4-yl)aniline are synthesized using stannous chloride-catalyzed nitro group reduction, yielding ~40% efficiency, which may require optimization of catalysts or reaction conditions .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): Critical for verifying substituent positions and purity. For example, NOESY correlations in 2D NMR resolve regioselectivity in Suzuki coupling products .

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

- X-ray Crystallography: Determines molecular conformation and hydrogen-bonding networks. SHELX programs (e.g., SHELXL) refine crystal structures, as demonstrated for related 2-chloropyrimidin-4-amine derivatives .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the structural and intermolecular interactions of this compound?

Single-crystal X-ray analysis with SHELX software reveals hydrogen-bonding motifs (e.g., N–H···N interactions) and packing arrangements. For example, pyrimidine-amine derivatives exhibit planar conformations stabilized by π-π stacking, which can inform co-crystallization studies with target proteins .

Q. What strategies optimize the compound’s activity as an SHP2 inhibitor in structure-based drug design?

- Allosteric Binding Pocket Targeting: Structural analogs like SHP099 (a pyrazin-2-amine derivative) bind to an allosteric pocket, stabilizing SHP2’s autoinhibited conformation. X-ray crystallography and molecular docking identify critical protein-ligand interactions (e.g., hydrophobic contacts with Tyr62, hydrogen bonds with Ser34) .

- Substituent Modification: Introducing electron-withdrawing groups (e.g., chloro) enhances binding affinity, while bulky groups improve selectivity .

Q. How can researchers address low yields in Suzuki coupling reactions during synthesis?

- Catalyst Optimization: Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems (e.g., XPhos) improve regioselectivity and yield.

- Reaction Conditions: Microwave-assisted synthesis reduces reaction time and improves efficiency.

- Intermediate Characterization: Monitoring intermediates via TLC or LC-MS ensures reaction progress .

Q. How to reconcile contradictory bioactivity data across studies?

- Assay Variability: Validate cellular models (e.g., SHP2-dependent cancer lines vs. normal cells) and assay conditions (e.g., ATP concentration in kinase assays).

- Metabolic Stability: Assess compound stability in physiological buffers or liver microsomes to explain discrepancies in IC₅₀ values .

Methodological Considerations

Q. What computational tools predict the compound’s pharmacokinetic properties?

- ADMET Prediction: Software like Schrödinger’s QikProp evaluates logP, solubility, and CYP450 interactions.

- Molecular Dynamics (MD): Simulates binding kinetics to SHP2 or other targets, highlighting residues critical for sustained inhibition .

Q. How to handle safety and handling protocols for this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.